molecular formula C16H16N2O2S B11354742 5-methoxy-1-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

5-methoxy-1-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11354742
M. Wt: 300.4 g/mol
InChI Key: QCENBWDXOMVVDD-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-N-[(thiophen-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a thiophen-2-ylmethyl group attached to the nitrogen atom of the indole ring. The carboxamide group is located at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-N-[(thiophen-2-yl)methyl]-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    N-Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the indole derivative with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-N-[(thiophen-2-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    5-Fluoro-1-methylindole-2-carboxamide: A fluorinated derivative with similar structural features.

    Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group.

Uniqueness

5-Methoxy-1-methyl-N-[(thiophen-2-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of its methoxy, methyl, and thiophen-2-ylmethyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-(thiophen-2-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C16H16N2O2S/c1-18-14-6-5-12(20-2)8-11(14)9-15(18)16(19)17-10-13-4-3-7-21-13/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

QCENBWDXOMVVDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=CC=CS3

Origin of Product

United States

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